1,5,5-Trimethylcyclohex-2-ene-1-thiol
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Overview
Description
1,5,5-Trimethylcyclohex-2-ene-1-thiol is an organic compound with the molecular formula C9H16S. It is a thiol derivative of cyclohexene, characterized by the presence of a sulfur atom bonded to a carbon atom in the cyclohexene ring. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylcyclohex-2-ene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1,5,5-trimethylcyclohex-2-ene with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods may also incorporate purification steps, such as distillation or chromatography, to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylcyclohex-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
1,5,5-Trimethylcyclohex-2-ene-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-trimethylcyclohex-2-ene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to the modulation of their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethylcyclohexene
- 3,5,5-Trimethylcyclohex-2-en-1-ol
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
1,5,5-Trimethylcyclohex-2-ene-1-thiol is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique properties that make it valuable in various applications, such as its ability to form strong covalent bonds with electrophiles and its potential use in the synthesis of complex molecules.
Properties
CAS No. |
61758-16-5 |
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Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
1,5,5-trimethylcyclohex-2-ene-1-thiol |
InChI |
InChI=1S/C9H16S/c1-8(2)5-4-6-9(3,10)7-8/h4,6,10H,5,7H2,1-3H3 |
InChI Key |
BCBIVIPGHWSGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(C1)(C)S)C |
Origin of Product |
United States |
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